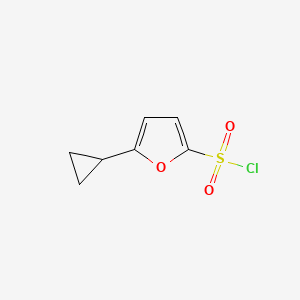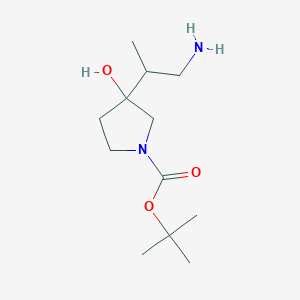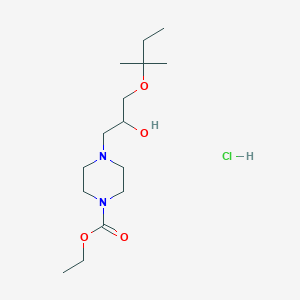
2-Chloro-5-iodo-4-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-iodo-4-methylpyrimidine is a chemical compound with the molecular formula C5H4ClIN2. It has a molecular weight of 254.46 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves several steps. The raw material, 2-chloro-5-methylpyridine, is subjected to 4-nitration reactions, reduction reactions, diazotization reactions, and iodination reactions to obtain 2-chloro-4-iodo-5-methylpyridine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C5H4ClIN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 . This indicates that the molecule consists of a pyrimidine ring with chlorine, iodine, and a methyl group attached at positions 2, 5, and 4 respectively .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Silyl-Mediated Halogen/Halogen Displacement in Heterocycles
A study by Schlosser and Cottet (2002) discusses the utility of silyl-mediated halogen/halogen displacement reactions in pyrimidines and other heterocycles. This process involves converting chloro- to bromo- or iodo- derivatives, highlighting a method to manipulate the halogen atoms on the pyrimidine ring, which could be applied to 2-Chloro-5-iodo-4-methylpyrimidine for synthesizing various derivatives (Schlosser & Cottet, 2002).
Interaction with σ- and π-Acceptors
Rabie et al. (2007) explored the interaction of 2-aminopyrimidine with iodine, a σ-type acceptor, suggesting potential reactions and transformations involving this compound in the presence of σ- and π-acceptors. This research provides insight into the charge transfer complexes and chemical reactivity of pyrimidine derivatives with acceptors, which could extend to understanding the reactivity of this compound (Rabie, Abou-El-Wafa, & Mohamed, 2007).
Insights into Halogen Bonding
He et al. (2020) investigated the halogen bonding interactions in pyrimidine derivatives, providing valuable insights into the structural and electronic properties that could influence the binding and reactivity of this compound in biological systems or as part of molecular assemblies (He et al., 2020).
Alkynylation under Pd/C–Copper Catalysis
The study by Pal et al. (2006) on the regioselective synthesis of alkynylpyrimidines via Pd/C–Cu catalyzed coupling reactions demonstrates a method for functionalizing pyrimidine rings, including this compound. This process allows for the introduction of alkynyl groups, expanding the compound's utility in organic synthesis and drug development (Pal et al., 2006).
Photolysis to Form Heteroaryl-Pyrimidines
Allen et al. (1977) described the photolysis of 5-iodo- and 2-chloro-5-iodo-pyrimidines to form heteroaryl derivatives, offering a pathway for modifying this compound through light-induced reactions. This method provides an avenue for the synthesis of phenyl- and heteroaryl-pyrimidines, potentially useful in creating novel compounds for various applications (Allen et al., 1977).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-5-iodo-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJFXANRRVJVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934475-51-0 |
Source


|
| Record name | 2-chloro-5-iodo-4-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2564715.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-methoxyphenyl)propanamide](/img/structure/B2564716.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2564719.png)
![N-cyclopentyl-4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2564720.png)
![methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2564723.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2564724.png)


![2-[1-(4-Methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2564730.png)



